Cyclohexyl acetate
Description
Research Trajectories and Academic Significance
The academic significance of cyclohexyl acetate (B1210297) is primarily rooted in the ongoing research to optimize its synthesis. A major focus has been the esterification reaction between cyclohexene (B86901) and acetic acid. researchgate.netnih.gov This process is a key area of study in chemical engineering, particularly in process intensification.
Researchers have explored various catalytic systems to improve reaction efficiency and yield. Catalysts investigated include sulfonic acid-type styrene (B11656) cation exchange resins (such as D006 and Amberlyst-15) and acid-treated clays. researchgate.net The kinetics of this esterification have been modeled using frameworks like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to better understand the reaction mechanisms and optimize conditions. researchgate.netnih.gov
Furthermore, advanced process configurations have been designed and simulated to overcome thermodynamic limitations and improve economic feasibility. One such innovation is the use of a side-reactor column (SRC) configuration, which involves coupling a vacuum distillation column with external atmospheric reactors. nih.govnih.govresearchgate.net This design has been shown to be more cost-effective than traditional reactive distillation processes by avoiding the need for high-pressure steam and allowing for more catalyst loading. nih.govresearchgate.net Another approach involves the synthesis from cyclohexanol (B46403) and acetic acid, also utilizing catalysts like ion exchange resins. researchgate.net These research efforts highlight the compound's importance as a model for developing and testing new catalytic and process intensification strategies in chemical production.
Role as a Chemical Intermediate in Advanced Syntheses
Cyclohexyl acetate is a crucial chemical intermediate in a promising alternative route for producing cyclohexanol. nih.govrsc.orgacs.org Cyclohexanol is a vital precursor for synthesizing adipic acid and ε-caprolactam, the monomers for nylon. nih.govrsc.org Traditional industrial methods for cyclohexanol production, such as the oxidation of cyclohexane (B81311), present significant safety risks due to the potential for explosive mixtures. nih.govacs.org
A newer, safer, and more efficient two-step process has been developed that utilizes this compound as a stable intermediate. acs.org
Esterification: The first step involves the addition esterification of cyclohexene with acetic acid to produce this compound. nih.govacs.org This reaction can achieve high yields, making it an efficient starting point. acs.org
Hydrogenation: The resulting this compound is then hydrogenated to yield cyclohexanol and ethanol (B145695). rsc.orgrsc.org
Significant research has been dedicated to developing effective catalysts for the hydrogenation step. Studies have shown that zinc-promoted Cu/Al2O3 catalysts and Cu-Zr catalysts prepared via a sol-gel method exhibit excellent performance. rsc.orgrsc.org For instance, a Cu2Zn1.25/Al2O3 catalyst demonstrated 93.9% conversion of this compound with 97.1% selectivity to cyclohexanol. rsc.org Similarly, a Cu3Zr7-SG catalyst achieved 97.4% conversion and 95.5% selectivity to cyclohexanol under optimized conditions. rsc.org This esterification-hydrogenolysis pathway is gaining academic and industrial interest as it offers a more stable and efficient route to a key industrial chemical, underscoring the strategic importance of this compound in advanced chemical syntheses. acs.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl acetate | |
|---|---|---|
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InChI |
InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
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InChI Key |
YYLLIJHXUHJATK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)OC1CCCCC1 | |
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Molecular Formula |
C8H14O2, Array | |
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DSSTOX Substance ID |
DTXSID6052299 | |
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Molecular Weight |
142.20 g/mol | |
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Physical Description |
Cyclohexyl acetate appears as a colorless liquid. Flash point 136 °F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber., Colorless liquid with a fruity, apple-like odor; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of amyl acetate | |
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Boiling Point |
350 °F at 760 mmHg (USCG, 1999), 173 °C, 175.00 to 177.00 °C. @ 760.00 mm Hg | |
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Flash Point |
136 °F (USCG, 1999), 136 °F; 58 °C (Closed cup), 58 °C c.c. | |
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Solubility |
Very soluble in ethyl ether and ethanol., Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble), Insoluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |
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Density |
0.966 (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Density (at 20 °C): 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02, 0.971-0.978 | |
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Vapor Density |
4.9 (AIR= 1), Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
11.0 [mmHg], 11 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 1.46 | |
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Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
622-45-7 | |
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Melting Point |
Freezing point = -65 °C, -65 °C | |
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| Record name | Cyclohexyl acetate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | CYCLOHEXYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies for Cyclohexyl Acetate
Established Esterification Routes
Traditional methods for producing cyclohexyl acetate (B1210297) involve the direct reaction between cyclohexanol (B46403) and acetic acid or the use of acetic anhydride (B1165640) as an acylating agent.
The direct esterification of cyclohexanol with acetic acid is a common route for cyclohexyl acetate synthesis. This reversible reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester and water chegg.com. Sulfuric acid has been studied as a catalyst for this reaction, often conducted in the presence of a diluent such as dioxane chegg.comscispace.com.
Various solid acid catalysts have also been investigated to overcome the limitations of homogeneous catalysts, such as separation difficulties and corrosion. For instance, sulfonic acid-type styrene (B11656) cation exchange resins have been utilized nih.govgoogle.com. Research has explored the use of sulfonated organic heteropolyacid salts as catalysts, achieving high yields. For example, a study using the [PPSH]2.0HPW12O40 catalyst reported an optimized this compound yield of 92.1% under specific conditions: a cyclohexanol to acetic acid molar ratio of 1.6:1, 6% catalyst amount (relative to acid), 2.1 hours reaction time, and 10 mL water-carrying agent researchgate.net.
The equilibrium conversion of cyclohexene (B86901) (which can be esterified with acetic acid to this compound) has been reported to be ≥68% in the temperature range of 333–373 K when using commercial Amberlyst 15 catalyst rsc.org. The apparent activation energy for the esterification of cyclohexene with acetic acid is 60.0 kJ mol−1 rsc.org.
Another established method involves the acetylation of cyclohexanol using acetic anhydride chemicalbook.com. This route often offers advantages in terms of reaction rate compared to using acetic acid directly. The reaction can be catalyzed by various agents, including traces of sulfuric acid chemicalbook.com.
Studies have shown that acetic anhydride can efficiently acetylate primary and secondary aliphatic alcohols, including cyclohexanol, in the presence of catalysts such as graphite (B72142) bisulphate tubitak.gov.tr. For instance, the acetylation of cyclohexanol with acetic anhydride in the presence of graphite bisulphate can occur rapidly, with a reported conversion within 20 minutes, significantly faster than the 17 hours required when using acetic acid under similar catalytic conditions tubitak.gov.tr.
4-(Dimethylamino)pyridine (DMAP) has also been identified as a highly effective nucleophilic base catalyst for the acylation of alcohols with acid anhydrides utrgv.edu. Mechanistic studies on the DMAP-catalyzed acetylation of cyclohexanol with acetic anhydride, often conducted in dichloromethane (B109758) with triethylamine (B128534) as an auxiliary base, indicate that the reaction is first-order with respect to acetic anhydride, cyclohexanol, and DMAP, and zero-order with respect to triethylamine sci-hub.st. This suggests a nucleophilic catalysis pathway where an acylpyridinium ion pair is formed, which then reacts with the alcohol sci-hub.st.
Process Intensification in this compound Production
To enhance the efficiency and sustainability of this compound production, process intensification techniques have been developed, integrating reaction and separation steps.
Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit, allowing for the continuous removal of products (like water in esterification) to drive equilibrium-limited reactions towards higher conversion nih.govacs.orglboro.ac.uk. This technique is particularly beneficial for reversible reactions, such as the esterification of cyclohexanol with acetic acid nih.govacs.org.
For this compound production, RD processes have been developed to achieve high yields. For example, a reactive distillation process utilizing acetic acid to produce this compound (from cyclohexene for cyclohexanol production) achieved a high yield of approximately 99.8% nih.govacs.org. However, challenges such as high column bottom temperatures (around 173 °C), which necessitate high-pressure steam, and limitations in catalyst loading due to tray geometry, can exist with traditional RD configurations nih.govacs.org. Despite these challenges, RD can effectively increase conversion and energy savings nih.govacs.org.
Side-reactor column (SRC) configurations represent an evolution of reactive distillation, designed to overcome some of the limitations of conventional RD, particularly for reactions with thermodynamic restrictions or where optimal reaction and separation conditions differ significantly nih.govacs.orgresearchgate.netresearchgate.net. An SRC typically comprises a distillation column coupled with external side reactors nih.govacs.orgresearchgate.netresearchgate.net.
For this compound production, an SRC configuration has been proposed for the esterification of cyclohexene with acetic acid nih.govacs.orgresearchgate.net. This design allows for independent operation conditions in the reaction and separation sections, providing sufficient reaction zones for catalyst loading and facilitating catalyst replacement and maintenance nih.govacs.org. The SRC configuration can avoid the need for high-pressure steam and has demonstrated significant cost savings. For instance, an optimized SRC configuration for this compound production was reported to save approximately 44.81% of the total annual cost (TAC) compared to a conventional reactive distillation process researchgate.netacs.org. In this setup, this compound, having a high boiling point (173 °C), can be obtained from the bottom of the column, while lower boiling reactants like cyclohexene (81 °C) and acetic acid (118 °C) are concentrated at the top and fed into external reactors nih.govacs.org.
Reactive chromatographic reactors (RCRs) combine chemical reaction and chromatographic separation in a single unit tandfonline.comacs.orgacs.org. This technique is advantageous for reversible reactions, as it can drive the reaction beyond equilibrium by continuously separating products tandfonline.comacs.orgacs.org. RCRs are a promising alternative to reactive distillation, especially when components are temperature-sensitive or less volatile tandfonline.com.
While specific detailed research findings on the direct application of RCRs solely for this compound synthesis are less extensively documented compared to reactive distillation, the principles apply. Studies on esterification reactions in RCRs, such as the synthesis of 2-ethylhexyl acetate or n-propyl acetate using acidic ion exchange resins like Amberlyst-15 as both catalyst and adsorbent, demonstrate the potential of this technology tandfonline.comresearchgate.net. The simultaneous reaction and separation in RCRs can lead to enhanced performance and higher conversions than traditional batch reactors lboro.ac.uktandfonline.comacs.org. The resin in a chromatographic reactor plays a dual role as both a catalyst and a selective sorbent, influencing the complex dynamical behavior of the system through the development of composition fronts acs.org.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles is paramount in modern chemical synthesis, aiming to design processes that minimize the use and generation of hazardous substances. For this compound synthesis, this involves developing sustainable reaction media, maximizing atom economy, and designing environmentally benign catalytic systems.
Atom Economy and Waste Minimization Strategies
Atom economy, a key metric in green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. A high atom economy indicates minimal waste generation. The esterification of carboxylic acids with cyclohexene over ion exchange resin catalysts has been highlighted as a process that can achieve 100% atom economy, meaning all reactant atoms are utilized without byproduct formation. researchgate.netresearchgate.net This is a significant improvement over traditional methods that generate substantial waste, such as the sulfuric acid-catalyzed esterification which produces large amounts of spent acid and wastewater. google.com
Table 1: Comparison of Atom Economy in this compound Synthesis Methods
| Synthetic Method | Atom Economy (%) | Byproducts Generated | Environmental Impact |
| Cyclohexanol + Acetic Acid (H₂SO₄ catalyst) google.com | Low | Spent acid, wastewater | High |
| Cyclohexene + Acetic Acid (Ion Exchange Resin) researchgate.netresearchgate.net | 100 | None | Low |
| Cyclohexene + Acetic Acid (Sulfo-group Cation Exchange Resin) google.com | High | Minimal (reusable catalyst) | Low |
Waste minimization is also achieved through efficient separation techniques. Reactive distillation (RD) processes, for example, combine reaction and separation in a single unit, which can effectively increase conversion and energy efficiency, thereby reducing waste. nih.govacs.org While some RD processes for this compound production might operate at high temperatures, leading to high-pressure steam utility requirements, optimizing column pressure can significantly enhance separation efficiency and reduce energy consumption. acs.org
Design of Environmentally Benign Catalytic Systems
The transition from corrosive and difficult-to-separate homogeneous catalysts to environmentally benign heterogeneous catalysts is a cornerstone of green chemistry. In this compound synthesis, solid acid catalysts such as sulfonic acid-type styrene cation exchange resins (e.g., Amberlyst 15, D006) have largely replaced traditional mineral acids. google.comrsc.orgresearchgate.netresearchgate.net These solid catalysts are reusable, non-corrosive, and simplify product separation, thus reducing waste and environmental pressure. google.comresearchgate.net
Other benign catalytic systems include:
Pincer complexes : Novel metal-ligand cooperation based on aromatization-dearomatization processes has been explored for the environmentally benign catalytic synthesis of esters directly from alcohols, offering a "green" pathway. wiley-vch.de
Enzyme catalysis : While not directly for this compound synthesis from cyclohexanol/acetic acid, enzymes like Candida antarctica lipase (B570770) A (CALA) have been successfully used for the enzymatic acetylation of cyclohexanol derivatives (e.g., cis-4-(tert-butyl)cyclohexanol to cis-4-(tert-butyl)this compound), demonstrating a low-energy procedure operating at room temperature with renewable catalysts. mdpi.comresearchgate.net This highlights the potential for biocatalysis in related esterification processes.
Stereoselective Synthesis of this compound Derivatives
Stereoselective synthesis focuses on producing a specific stereoisomer of a compound, which is particularly important for derivatives where different stereoisomers may possess distinct properties. While this compound itself does not typically exhibit stereoisomerism unless substituted, the synthesis of its derivatives, such as substituted cyclohexyl acetates, often requires stereocontrol.
For instance, in the context of fragrance compounds, the cis- and trans-isomers of derivatives like 4-(tert-butyl)this compound (woody acetate) have different odor potencies. mdpi.comresearchgate.net Classical synthetic routes often favor the less potent trans-isomer. mdpi.com To overcome this, biocatalytic approaches have been developed. Alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of corresponding ketones (e.g., 4-(tert-butyl)cyclohexanone) to produce cis-4-alkylcyclohexanols with high diastereoisomeric excess. mdpi.comresearchgate.net Subsequently, these cis-alcohols can be enzymatically acetylated using lipases, such as Candida antarctica lipase A (CALA), to yield the desired cis-cyclohexyl acetate derivatives with high diastereoisomeric purity. mdpi.comresearchgate.net This enzymatic route offers a sustainable alternative to traditional methods that often involve metal catalysts under high pressure or reducing agents at low temperatures, which typically have a high environmental burden and complex work-up procedures. mdpi.com
Table 2: Stereoselective Synthesis of 4-(tert-Butyl)this compound (Woody Acetate) mdpi.com
| Step | Reactants | Catalyst/Enzyme | Product | Stereoselectivity (de) | Yield (%) |
| 1 | 4-(tert-Butyl)cyclohexanone | Alcohol Dehydrogenase (ADH) | cis-4-(tert-Butyl)cyclohexanol | >99% | 95 |
| 2 | cis-4-(tert-Butyl)cyclohexanol + Vinyl Acetate | Candida antarctica lipase A (CALA) | cis-4-(tert-Butyl)this compound | >99% | 95 |
This multi-step enzymatic process, sometimes integrated into continuous-flow systems, exemplifies a green and efficient strategy for the stereoselective synthesis of valuable this compound derivatives. mdpi.comresearchgate.net
Mechanistic Studies of Cyclohexyl Acetate Reactions
Hydrolysis Reaction Mechanisms
Hydrolysis of cyclohexyl acetate (B1210297) involves its breakdown into cyclohexanol (B46403) and acetic acid. This reaction can be catalyzed by either acids or bases, proceeding through nucleophilic substitution pathways. smolecule.comlibretexts.org
Investigation of Nucleophilic Substitution Pathways
Ester hydrolysis, including that of cyclohexyl acetate, generally occurs via a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.comvaia.com
Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org Water then acts as the nucleophile, adding to the protonated carbonyl group to form a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. libretexts.org This mechanism is reversible and is essentially the reverse of Fischer esterification. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile, directly attacking the carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.comlibretexts.orggeeksforgeeks.org This forms a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.orggeeksforgeeks.org The carbonyl group then reforms, expelling an alkoxide (RO⁻) as a leaving group, which subsequently deprotonates the carboxylic acid formed, yielding a carboxylate salt. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is generally irreversible, making it a preferred method for complete hydrolysis. chemguide.co.ukgeeksforgeeks.org
Catalytic Effects on Hydrolytic Transformations
Various catalysts significantly influence the rate and selectivity of this compound hydrolysis.
Acidic Catalysts: Acidic catalysts, such as sulfonic acid-type styrene (B11656) cation exchange resins (e.g., D006 or Amberlyst-15), are commonly employed. researchgate.netresearchgate.netmdpi.com The acid strength of ionic liquids (ILs) has been shown to increase this compound conversion, with SO₃H-functionalized ILs exhibiting high activity and selectivity towards cyclohexanol. semanticscholar.orgresearchgate.net For instance, [HSO₃bmim]HSO₄ (bmim = butyl-3-methyl-imidazolium) achieved 80.2% conversion of this compound with 96.6% selectivity to cyclohexanol under optimized conditions, demonstrating good reusability. semanticscholar.org Another study using dual-SO₃H-functionalized heteropolyacid-based solid acids, specifically [Bis-Bs-BDMAEE]HPMo₁₂O₄₀, achieved a this compound conversion of up to 90.56% with 94.86% selectivity for cyclohexanol. acs.org Carbon solid acids with large surface areas (CSALA) containing SO₃H and COOH groups also show good catalytic performance for this compound hydrolysis, with conversions up to 86.6% and cyclohexanol selectivity of 97.3%. mdpi.com
Impact of Catalyst Properties: The activity of solid acid catalysts is influenced by factors such as surface area and the density of acidic groups (e.g., COOH and SO₃H). mdpi.com High polarity of ionic liquids can inhibit side reactions like pyrolysis, thereby increasing cyclohexanol selectivity. semanticscholar.org
The following table summarizes some catalytic performances for this compound hydrolysis:
| Catalyst Type | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |
| [HSO₃bmim]HSO₄ | 80.2 | 96.6 | semanticscholar.org |
| [Bis-Bs-BDMAEE]HPMo₁₂O₄₀ | 90.56 | 94.86 | acs.org |
| Carbon Solid Acid with Large Surface Area (CSALA) | 86.6 | 97.3 | mdpi.com |
Kinetic and Thermodynamic Aspects of this compound Formation
The formation of this compound, typically through the esterification of cyclohexene (B86901) with acetic acid, is a reversible reaction. acs.orgnih.gov Understanding its kinetics and thermodynamics is vital for optimizing production processes. acs.orgnih.gov
Reaction Kinetics Modeling (e.g., Langmuir–Hinshelwood–Hougen–Watson)
Kinetic studies for the synthesis of this compound often employ models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, which accounts for the adsorption of reactants and products on the catalyst surface. researchgate.netresearchgate.netacs.orgnih.govtandfonline.com
Esterification of Cyclohexene with Acetic Acid: The esterification of cyclohexene (Cye) with acetic acid (HAc) to synthesize this compound (CyAc) is a key step in alternative cyclohexanol production routes. acs.orgnih.gov This reaction is catalyzed by sulfonic acid-type styrene cation exchange resins. researchgate.netacs.orgnih.gov
Kinetic Parameters: For the esterification of cyclohexene and acetic acid using a sulfonic acid-type styrene cation exchange resin (D006), the pre-exponential factor was found to be 5.33 × 10⁹ L²/(mol·g·min) and the activation energy was 93.06 kJ/mol. researchgate.net Another study on the esterification of cyclohexanol and acetic acid using Amberlyst-15 reported an activation energy of 10 kJ/mol. researchgate.net Kinetic modeling also considers factors such as agitation speed, catalyst size, temperature, mole ratio, catalyst loading, and moisture content. researchgate.netresearchgate.net
The following table presents kinetic parameters for this compound formation:
| Reaction System | Catalyst | Activation Energy (kJ/mol) | Pre-exponential Factor (L²/(mol·g·min)) | Reference |
| Cyclohexene + Acetic Acid → this compound | Sulfonic acid-type styrene cation exchange resin (D006) | 93.06 | 5.33 × 10⁹ | researchgate.net |
| Cyclohexanol + Acetic Acid → this compound | Amberlyst-15 | 10 | Not specified | researchgate.net |
Thermodynamic Analysis of Equilibrium Limitations
The esterification reaction to form this compound is reversible and equilibrium-limited. acs.orgnih.gov
Heat of Reaction: The heat of reaction for the esterification of cyclohexene with acetic acid to synthesize this compound is approximately 40 kJ/mol, indicating it is an exothermic reaction. researchgate.netacs.orgnih.gov The standard reaction enthalpy has been reported as -40.51 kJ/mol. researchgate.net
Equilibrium Conversion: For the esterification of cyclohexene with acetic acid at a stoichiometric ratio over Amberlyst 15 catalyst, the equilibrium conversion of cyclohexene is generally ≥68% in the temperature range of 333–373 K. researchgate.net Reactive distillation (RD) is a process intensification technique often employed to overcome these equilibrium limitations by continuously removing products (like water or this compound), thereby shifting the equilibrium towards higher conversion and improving energy efficiency. acs.orgnih.govresearchgate.netvulcanchem.com
Hydrogenation Mechanisms of this compound
Hydrogenation of this compound (CHA) is a crucial step in producing cyclohexanol (CHOL) and ethanol (B145695) (EtOH), often utilizing excess acetic acid. x-mol.netmdpi.comrsc.orgrsc.org
Catalytic Hydrogenation: This reaction typically employs heterogeneous catalysts, with copper-based catalysts being particularly effective. x-mol.netmdpi.comrsc.org For example, Zn-promoted Cu/Al₂O₃ catalysts have shown superior performance in the liquid-phase hydrogenation of CHA to CHOL and EtOH. x-mol.net A Cu₂Zn₁.₂₅/Al₂O₃ catalyst achieved 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL. x-mol.net Similarly, Cu/MgO/Al₂O₃ catalysts have demonstrated high conversion rates (99.59%) and selectivity (98.94%) to cyclohexanol. mdpi.com Cu-Zr catalysts, particularly Cu₃Zr₇-SG prepared by the sol-gel method, also show high activity and selectivity. rsc.org
Mechanism on Copper Catalysts: The hydrogenation mechanism on copper-based catalysts involves the synergistic catalysis of Cu⁰ and Cu⁺ sites. mdpi.com Hydrogen (H₂) is adsorbed and dissociated by Cu⁰ on the catalyst surface. mdpi.com Concurrently, the carbonyl group's oxygen atoms in this compound are adsorbed and polarized by Cu⁺. mdpi.com This synergistic action facilitates the hydrogenation process. mdpi.com The ratio of Cu⁰/(Cu⁰ + Cu⁺) is a critical factor for optimal performance and thermal stability. mdpi.com
Homogeneous Catalysis: While heterogeneous catalysts are common, homogeneous transition metal catalysts, particularly those derived from phosphine-based bifunctional ligands (e.g., Ru-PNN systems), have also been developed for ester hydrogenation under mild conditions. nih.govsioc-journal.cn These systems can operate through unusual aromatization/dearomatization sequences for heterolytic H₂ cleavage. nih.gov
The hydrogenation of this compound yields cyclohexanol and ethanol, indicating the cleavage of the ester bond and reduction of the carbonyl group. x-mol.netmdpi.com
Elucidation of Catalytic Active Sites (e.g., Cu⁰ and Cu⁺ Species)
The hydrogenation of this compound to cyclohexanol, a crucial step in the production of important chemical intermediates like ε-caprolactam and adipic acid, is often catalyzed by copper-based catalysts fishersci.atthegoodscentscompany.com. Mechanistic studies have highlighted the synergistic roles of different copper species, specifically Cu⁰ and Cu⁺, in achieving high catalytic performance fishersci.atfishersci.atscribd.com.
Research indicates that Cu⁰ sites are primarily responsible for the adsorption and dissociation of hydrogen (H₂) fishersci.atfishersci.at. Concurrently, Cu⁺ species act as Lewis acid sites or electrophilic sites, which are essential for adsorbing and activating the carbonyl groups of the ester, thereby initiating the hydrogenation reaction fishersci.at. The optimal balance between these two active sites is critical for maximizing catalytic efficiency. For instance, in the hydrogenation of this compound to cyclohexanol using Cu/MgO/Al2O3 catalysts, an optimal performance, characterized by a 99.59% conversion rate and 98.94% selectivity, was achieved with a Cu⁰/(Cu⁰ + Cu⁺) ratio of approximately 0.70 fishersci.at. Similar observations were made with Cu–Zr catalysts, where a higher Cu⁺/(Cu⁰ + Cu⁺) ratio on the surface of a Cu3Zr7-SG catalyst was found to be beneficial for this compound hydrogenation, yielding 97.4% conversion and 95.5% selectivity to cyclohexanol thegoodscentscompany.com.
The following table summarizes typical catalytic performance observed with varying Cu⁰/(Cu⁰ + Cu⁺) ratios in this compound hydrogenation:
| Catalyst System | Cu⁰/(Cu⁰ + Cu⁺) Ratio | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |
| Cu/MgO/Al₂O₃ | ~0.70 | 99.59 | 98.94 | fishersci.at |
| Cu₃Zr₇-SG | Higher Cu⁺/(Cu⁰+Cu⁺) | 97.4 | 95.5 | thegoodscentscompany.com |
Byproduct Formation and Selectivity Control
Control over selectivity is often achieved through catalyst design and reaction condition optimization. For example, in the hydrolysis of this compound to cyclohexanol, the use of highly polar ionic liquids as catalysts has been shown to inhibit the formation of cyclohexene via pyrolysis fishersci.ca. The high polarity of these ionic liquids is believed to suppress the transition state required for the pyrolysis side reaction, thereby enhancing cyclohexanol selectivity fishersci.ca.
In the broader context of acetate formation, such as in electrochemical CO₂ reduction, the selectivity towards acetate can be influenced by factors like electrolyte pH and catalyst morphology macsenlab.com. The mechanism suggests that the transport of ketene, a stable intermediate, away from the catalyst surface into the solution, where it reacts to form acetate, plays a role in selectivity macsenlab.com. While this specific mechanism pertains to acetate formation from CO₂, it underscores the general principle that controlling intermediate species and their environment can dictate selectivity in reactions involving acetate compounds. Furthermore, in the production of this compound itself, advanced process designs like side-reactor column configurations, coupled with dual-point temperature and temperature-composition control structures, have been proposed to maintain high product purity and reject disturbances, which inherently contributes to selectivity control ontosight.ai. Heteropolyacid catalysts, such as phosphotungstic acid, have also demonstrated high selectivity (greater than 95%) in the synthesis of this compound nih.gov.
Advanced Mechanistic Investigations
Thermal Decomposition and Pyrolysis Pathways
The thermal decomposition and pyrolysis pathways of organic compounds, including acetates, are complex processes influenced by temperature, atmosphere, and the presence of catalysts. For this compound, a known pyrolysis pathway leads to the formation of cyclohexene fishersci.ca.
More generally, the thermal degradation of acetate compounds, such as vitamin E acetate, has been shown to be significantly affected by external factors, including the presence of transition metals and oxygen indiamart.com. While some acetates demonstrate thermal stability at higher temperatures under pure pyrolysis conditions, the introduction of metal catalysts like copper and nickel can substantially promote degradation by lowering the activation energy required for various decomposition pathways, including oxidative ones indiamart.com. Studies on the pyrolysis of related cyclic compounds, such as cyclohexane (B81311), reveal that the major initiation reaction involves C-C bond fission, leading to the formation of diradical intermediates like the 1,6-hexyl diradical nih.govnih.gov. This diradical can then undergo isomerization to products like 1-hexene (B165129) or further decompose into smaller radical fragments nih.gov. Benzene formation from cyclohexane pyrolysis occurs through sequential H₂ eliminations at high temperatures nih.gov. These insights into the thermal behavior of related cyclic and acetate compounds provide a framework for understanding the potential decomposition routes of this compound under various thermal conditions.
C(sp3)–H Acetoxylation via Palladium Catalysis
Palladium catalysis has emerged as a powerful tool for the selective functionalization of C(sp3)–H bonds, including acetoxylation reactions. Mechanistic investigations into these processes, often studied with cyclic alkyl amines or morpholinones as model substrates, provide insights applicable to similar C(sp3)–H bonds found in this compound derivatives fishersci.nlamericanelements.comfishersci.campbio.com.
A common mechanism proposed for palladium(II)-catalyzed C(sp3)–H acetoxylation involves the formation of a γ-aminoalkyl-Pd(IV) intermediate fishersci.nlfishersci.ca. The crucial C–O bond formation step is computed to proceed via a dissociative ionization mechanism, followed by an SN2 process where an external acetate anion attacks the electrophilic C–Pd(IV) bond fishersci.nlfishersci.ca. This pathway is energetically favored, and it typically leads to selective C–O bond formation without competing C–N products fishersci.nlfishersci.ca. Palladium(II) acetate (Pd(OAc)₂) is a commonly employed catalyst for these transformations fishersci.nlmpbio.com. The regioselectivity in these reactions is often guided by directing groups, such as amine functionalities, which chelate with the palladium catalyst, bringing it into close proximity to a specific C(sp3)–H bond americanelements.commpbio.com.
Oxymercuration-Demercuration Mechanisms
Oxymercuration-demercuration is a two-step reaction sequence typically used for the hydration of alkenes to produce alcohols, following Markovnikov's rule wikipedia.orgwikidata.orgepa.govamericanelements.com. While this compound itself is an ester, understanding this mechanism is crucial for synthetic routes involving cyclohexene, a common precursor or byproduct in this compound chemistry.
The mechanism proceeds as follows:
Oxymercuration: The alkene reacts with mercuric acetate (Hg(OAc)₂) in an aqueous solution. The nucleophilic double bond attacks the mercury ion, ejecting an acetate group and forming a cyclic mercurinium ion wikipedia.orgwikidata.orgepa.govamericanelements.com. This mercurinium ion is structurally analogous to a bromonium ion americanelements.com. Subsequently, a nucleophilic water molecule attacks the more substituted carbon atom of the mercurinium ion, leading to the formation of an organomercury adduct wikipedia.orgwikidata.orgepa.govamericanelements.com. This step involves anti addition of the -OH group relative to the -HgOAc group wikidata.org.
Demercuration: The organomercury adduct is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in an aqueous basic solution wikipedia.orgwikidata.orgepa.govamericanelements.com. In this step, the acetoxymercury group is replaced by a hydrogen atom, resulting in the final alcohol product wikipedia.orgwikidata.orgepa.govamericanelements.com. The demercuration step is generally considered to proceed via a free radical mechanism and is not stereospecific, meaning the hydrogen and hydroxyl groups can be syn or anti to each other in the final product wikidata.orgamericanelements.com.
An example of this reaction sequence is the conversion of cyclohexene to cyclohexanol via oxymercuration-demercuration fishersci.ca. If methanol (B129727) is used instead of water in the oxymercuration step, cyclohexyl methyl ether is formed after demercuration, demonstrating the versatility of the nucleophile in the second step of the oxymercuration fishersci.ca.
Catalysis in Cyclohexyl Acetate Transformations
Heterogeneous Acid Catalysts
Heterogeneous acid catalysts are pivotal in the synthesis of cyclohexyl acetate (B1210297), typically through the esterification of cyclohexene (B86901) with acetic acid or of cyclohexanol (B46403) with acetic acid. These solid catalysts offer advantages in terms of separation, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts.
Sulfonic Acid-Functionalized Resins and Polymers
Sulfonic acid-functionalized resins, particularly styrene-based cation exchange resins, are effective catalysts for the synthesis of cyclohexyl acetate. For instance, the D006 resin, a sulfonic acid type styrene (B11656) cation exchange resin, has been successfully employed in the addition esterification of cyclohexene and acetic acid researchgate.net. Similarly, Amberlyst-15, another commercial cation-exchange resin, has demonstrated its catalytic capabilities in the same reaction researchgate.net.
Research into the macrokinetics of this esterification using a sulfonic acid-type styrene cation exchange resin has led to the development of a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the reaction kinetics researchgate.netnih.gov. The activation energy for the esterification reaction over this type of catalyst has been determined to be 93.06 kJ/mol researchgate.net. The performance of these resins is influenced by various parameters, including reaction temperature, catalyst dosage, and the molar ratio of the reactants researchgate.net. For the synthesis of cyclohexyl acrylate through the addition esterification of acrylic acid and cyclohexene, optimal conditions have been identified using a macroporous polystyrene sulfonate cation exchange resin, achieving a cyclohexene conversion of 87.2% researchgate.net.
| Catalyst | Reactants | Key Findings |
| D006 Resin | Cyclohexene, Acetic Acid | Effective for this compound synthesis; reaction kinetics described by an LHHW model. researchgate.netnih.gov |
| Amberlyst-15 | Cyclohexene, Acetic Acid | A commercial resin catalyst used for this compound production. researchgate.net |
| Macroporous Polystyrene Sulfonate Cation Exchange Resin | Acrylic Acid, Cyclohexene | Optimal conditions resulted in 87.2% conversion of cyclohexene to cyclohexyl acrylate. researchgate.net |
Polyoxometalate and Heteropolyacid-Based Catalysts (e.g., Dual-SO3H-Functionalized)
Polyoxometalates (POMs) and heteropolyacids represent another class of effective catalysts for transformations involving this compound. Notably, novel dual-SO3H-functionalized heteropolyacid-based solid acids (HPA-ILs) have been developed and investigated for the hydrolysis of this compound to cyclohexanol researchgate.netacs.org. These catalysts, which combine the advantages of ionic liquids and heteropolyacids, exhibit high catalytic acidity and good reusability researchgate.netacs.org.
One particular catalyst, [Bis-Bs-BDMAEE]HPMo12O40, has demonstrated superior performance compared to traditional acidic catalysts. Under optimal conditions, a this compound conversion of up to 90.56% with a 94.86% selectivity for cyclohexanol was achieved researchgate.netacs.org. The catalyst's reusability is a significant advantage, as it can be reused five times without a significant loss in catalytic activity researchgate.netacs.org. The efficiency of these catalysts is dependent on reaction parameters such as temperature, catalyst dosage, and the initial volume ratio of reactants researchgate.netacs.org.
| Catalyst | Transformation | Conversion (%) | Selectivity (%) | Reusability |
| [Bis-Bs-BDMAEE]HPMo12O40 | Hydrolysis of this compound | 90.56 | 94.86 (for cyclohexanol) | Reusable for five cycles with no significant activity loss. researchgate.netacs.org |
Carbon-Based Solid Acid Catalysts
Carbon-based solid acid catalysts, particularly those functionalized with sulfonic acid groups, have emerged as a sustainable and effective option for this compound transformations. A notable example is a carbon solid acid derived from peanut shells, which possesses a large specific surface area (CSALA) of 387.4 m²/g mdpi.com. This catalyst has proven to be highly active for the hydrolysis of this compound to cyclohexanol mdpi.com.
The surface of this catalyst is functionalized with SO3H groups at a density of 0.46 mmol/g, along with COOH (1.11 mmol/g) and phenolic OH (0.39 mmol/g) groups mdpi.com. Under optimized reaction conditions, this peanut shell-derived catalyst achieved a this compound conversion of 86.6% with a 97.3% selectivity for cyclohexanol mdpi.com. Its performance is significantly better than that of a carbon solid acid with a smaller surface area, highlighting the importance of the catalyst's physical properties mdpi.com.
| Catalyst | Transformation | Surface Area (m²/g) | Acid Group Densities (mmol/g) | Conversion (%) | Selectivity (%) |
| Peanut Shell-Derived Carbon Solid Acid (CSALA) | Hydrolysis of this compound | 387.4 | SO3H: 0.46, COOH: 1.11, Phenolic OH: 0.39 | 86.6 | 97.3 (for cyclohexanol) mdpi.com |
Metal-Based Catalysts for Hydrogenation of this compound
The hydrogenation of this compound to produce valuable chemicals like cyclohexanol is a critical industrial process. Copper-based catalysts have been extensively studied for this reaction due to their efficiency and selectivity.
Copper-Based Systems and Their Optimization
Various copper-based catalyst systems have been developed and optimized for the hydrogenation of this compound. These include Cu-Zr and Cu/MgO/Al2O3 catalysts mdpi.combohrium.comresearchgate.net. For instance, a Cu3Zr7-SG catalyst prepared by the sol-gel method exhibited a 97.4% conversion of this compound and a 95.5% selectivity to cyclohexanol at 250 °C and 3 MPa of H2 bohrium.comrsc.org. This catalyst's superior performance is attributed to its larger number of weak acid sites, more weak and moderate basic sites, a higher Cu+/(Cu0+Cu+) ratio, and the presence of oxygen vacancies on its surface bohrium.comrsc.org.
Similarly, Cu/MgO/Al2O3 catalysts derived from layered double hydroxides have shown excellent performance, achieving a conversion rate of 99.59% with 98.94% selectivity under optimal conditions mdpi.comresearchgate.net. The synergistic effect between surface-active Cu0 and Cu+ sites is crucial for this high catalytic activity mdpi.comresearchgate.net. Another effective system is a La-promoted Cu/ZnO/SiO2 catalyst, which achieved a high conversion of 99.5% and a selectivity of 99.7% for the hydrogenation of this compound to cyclohexanol rsc.org. Furthermore, Cu(I) coordinated amino-functionalized poly(ionic liquid)s have been used for the mild and highly selective hydrogenation of this compound, achieving 95.6% conversion with 96.6% selectivity for cyclohexanol at the mild conditions of 80 °C and 2 MPa H2 rsc.org.
| Catalyst System | Preparation Method | Conversion (%) | Selectivity (%) (for cyclohexanol) | Optimal Conditions |
| Cu3Zr7-SG | Sol-gel | 97.4 | 95.5 | 250 °C, 3 MPa H2 bohrium.comrsc.org |
| Cu/MgO/Al2O3 | From layered double hydroxides | 99.59 | 98.94 | 513–553 K mdpi.comresearchgate.net |
| La-promoted Cu/ZnO/SiO2 | Co-precipitation | 99.5 | 99.7 | Not specified rsc.org |
| PILs-Cu(I) | Coordination on amino-functionalized poly(ionic liquid)s | 95.6 | 96.6 | 80 °C, 2 MPa H2 rsc.org |
Influence of Reduction Parameters on Catalytic Performance
The reduction parameters, particularly the reduction temperature, have a significant influence on the catalytic performance of copper-based catalysts in the hydrogenation of this compound. The reduction temperature affects the dispersion of copper species and the ratio of active Cu0 and Cu+ sites on the catalyst surface mdpi.comresearchgate.net.
Studies on Cu/MgO/Al2O3 catalysts have shown that the optimal catalytic performance is achieved when the ratio of Cu0/(Cu0 + Cu+) is around 0.70 mdpi.comresearchgate.net. This optimal ratio can be maintained at temperatures between 513–553 K mdpi.comresearchgate.net. The interaction between copper species and the support material, as influenced by the reduction process, plays a crucial role in the catalyst's activity and stability mdpi.com. For example, a Cu/MgO/Al2O3 catalyst derived from a layered double hydroxide (B78521) precursor exhibited a lower hydrogen consumption peak, indicating well-dispersed copper species, which contributes to its enhanced thermal stability and catalytic efficiency mdpi.com. The synergistic catalysis of Cu0 and Cu+ is vital, where H2 is adsorbed and dissociated by Cu0, and the carbonyl group's oxygen atoms are adsorbed and polarized by Cu+ mdpi.com.
| Catalyst | Reduction Temperature Range (K) | Key Influence on Performance |
| Cu/MgO/Al2O3 | 513–553 | Maintains an optimal Cu0/(Cu0 + Cu+) ratio of approximately 0.70, leading to peak catalytic activity. mdpi.comresearchgate.net |
Catalyst Characterization and Performance Evaluation
The effectiveness of catalysts in the transformation of this compound, particularly in its hydrogenation to produce cyclohexanol, is critically dependent on their physicochemical properties. Detailed characterization is essential to understand the relationship between the catalyst's structure and its performance, which is typically evaluated based on activity, selectivity, conversion rates, and long-term stability.
Active Site Speciation and Distribution
The nature, number, and distribution of active sites on a catalyst's surface are paramount to its function. In the context of this compound transformations, research has focused on both solid acid catalysts for esterification and metal-based catalysts for hydrogenation.
For hydrogenation reactions, the speciation of copper (Cu) has been identified as a critical factor. Detailed characterization studies have revealed that the ratio of Cu⁺ to Cu⁰ species on the catalyst surface significantly influences catalytic performance. For instance, in Cu-Zr catalysts, a higher Cu⁺/(Cu⁰ + Cu⁺) ratio, along with the presence of oxygen vacancies, was found to be beneficial for the hydrogenation of this compound. Similarly, for Zn-promoted Cu/Al₂O₃ catalysts, the addition of zinc (Zn) alters the electronic properties of copper species and thus the Cu⁺/(Cu⁰ + Cu⁺) ratio, which is key to their catalytic function. Optimal performance in Cu/MgO/Al₂O₃ catalysts, achieving 99.59% conversion and 98.94% selectivity, was attributed to the synergistic effect of surface-active Cu⁰ and Cu⁺ sites.
Acid sites also play a crucial role, particularly in esterification reactions to produce this compound. Catalysts like the microfibrous-structured Nafion-SiO₂/SS-fiber possess adequate acidic sites necessary for the reaction. In hydrogenation catalysts, the presence and strength of acid and basic sites can also impact performance. Characterization of Cu-Zr catalysts showed that a larger number of weak acid sites and more weak to moderate basic sites contributed to enhanced hydrogenation activity. The addition of Zn to Cu/Al₂O₃ catalysts was found to adjust the strength and number of acid sites, contributing to improved performance.
The distribution and dispersion of active metal particles are also vital. For Zn-promoted Cu/Al₂O₃ catalysts, the addition of zinc species was shown to increase the dispersion of copper particles. Similarly, Cu/MgO/Al₂O₃ catalysts derived from layered double hydroxide precursors exhibit well-dispersed structures, which contributes to their stability and performance. Techniques such as Scanning Transmission Electron Microscopy (STEM) have been used to observe the dispersion of metal particles, noting that aggregation of Cu particles can lead to catalyst deactivation.
Catalytic Activity, Selectivity, and Conversion Rate Optimization
The optimization of catalytic activity, selectivity, and conversion rates involves tuning both the catalyst's properties and the reaction conditions, such as temperature, pressure, and reactant ratios.
In the hydrogenation of this compound to cyclohexanol, various copper-based catalysts have demonstrated high efficiency. A Cu₃Zr₇ catalyst prepared by the sol-gel method showed a 97.4% conversion of this compound and 95.5% selectivity to cyclohexanol at 250°C and 3 MPa of H₂ pressure. A zinc-promoted Cu₂Zn₁.₂₅/Al₂O₃ catalyst achieved a 93.9% conversion of this compound with 97.1% selectivity to cyclohexanol. Even higher performance was reported for a La-promoted Cu/ZnO/SiO₂ catalyst, which reached a 99.5% conversion and 99.7% selectivity. Similarly, a Cu/MgO/Al₂O₃ catalyst with layered double hydroxides as precursors achieved a conversion rate of 99.59% with 98.94% selectivity.
For the synthesis of this compound via esterification, a microfibrous-structured Nafion-SiO₂/SS-fiber catalyst used in a catalytic distillation system achieved a high actual yield of 78.1%. In another study on the hydrolysis of this compound, a dual-SO₃H-functionalized heteropolyacid-based solid acid catalyst reached a conversion of 90.56% with 94.86% selectivity for cyclohexanol under optimized conditions.
The optimization of reaction parameters is crucial. For the esterification of cyclohexene with acetic acid, operational parameters including reboiler duty, the molar ratio of acetic acid to cyclohexene, reflux ratio, and weight hourly space velocity (WHSV) were optimized using response surface methodology. For hydrogenation, the reaction temperature is a key variable. With Cu/MgO/Al₂O₃ catalysts, selectivity remained high (above 94%) in a temperature range of approximately 473 to 553 K, while the conversion rate varied with temperature.
| Catalyst | Transformation | Conversion (%) | Selectivity (%) | Product | Reference |
|---|---|---|---|---|---|
| Cu₃Zr₇-SG | Hydrogenation | 97.4 | 95.5 | Cyclohexanol | |
| La-promoted Cu/ZnO/SiO₂ | Hydrogenation | 99.5 | 99.7 | Cyclohexanol | |
| Cu/MgO/Al₂O₃ | Hydrogenation | 99.59 | 98.94 | Cyclohexanol | |
| Cu₂Zn₁.₂₅/Al₂O₃ | Hydrogenation | 93.9 | 97.1 | Cyclohexanol | |
| Nafion-SiO₂/SS-fiber | Esterification | 78.1 (Yield) | - | This compound | |
| [Bis-Bs-BDMAEE]HPMo₁₂O₄₀ | Hydrolysis | 90.56 | 94.86 | Cyclohexanol |
Long-Term Stability and Reusability Studies
For industrial applications, the long-term stability and reusability of a catalyst are as important as its initial activity and selectivity. A stable catalyst reduces operational costs and environmental impact.
Several catalysts used in this compound transformations have demonstrated excellent stability. A La-promoted Cu/ZnO/SiO₂ catalyst used in a pilot-scale unit with a capacity of 8,000 tonnes per annum operated smoothly for over 1,000 hours with no sign of deactivation. A microfibrous-structured Nafion catalyst was reported to be stable for at least 200 consecutive hours of batch runs. An L/ZSM-5 composite molecular sieve catalyst used for preparing this compound maintained high conversion and selectivity during a continuous operation of 1,200 hours, showing good stability suitable for industrial use.
Reusability is another key metric. The Cu₂Zn₁.₂₅/Al₂O₃ catalyst showed excellent stability with no deactivation after five runs in a batch reactor. Similarly, a dual-SO₃H-functionalized heteropolyacid-based solid acid was reused five times without a significant loss in catalytic activity. Ion exchange resins like Amberlyst-15 have also been shown to be reusable, displaying almost the same performance in repeated runs.
Studies into catalyst deactivation mechanisms are crucial for improving stability. For Cu-based catalysts, the aggregation of copper particles is a potential cause of deactivation. However, Cu/MgO/Al₂O₃ catalysts derived from layered double hydroxides showed that Cu particles grew only slightly, without obvious aggregation, after the reaction, indicating high thermal stability. This stable microstructure helps maintain catalytic performance over time. The hydrophilicity of some solid acid catalysts can lead to deactivation as water produced during esterification can be adsorbed and cause leaching of active components or structural collapse.
| Catalyst | Transformation | Stability / Reusability Finding | Reference |
|---|---|---|---|
| La-promoted Cu/ZnO/SiO₂ | Hydrogenation | Stable for >1000 hours in pilot plant | |
| Nafion-SiO₂/SS-fiber | Esterification | Stable for at least 200 hours | |
| L/ZSM-5 | Esterification | Stable for 1200 hours of continuous operation | |
| Cu₂Zn₁.₂₅/Al₂O₃ | Hydrogenation | No deactivation after 5 runs | |
| [Bis-Bs-BDMAEE]HPMo₁₂O₄₀ | Hydrolysis | Reusable for 5 times without significant activity loss | |
| Amberlyst-15 | Esterification | Reusable with almost the same effect |
Computational Chemistry and Theoretical Modeling in Cyclohexyl Acetate Research
Quantum Chemical Investigations of Molecular Properties and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT) and molecular orbital analyses, are indispensable tools for probing the electronic structure and reactivity of chemical compounds like cyclohexyl acetate (B1210297).
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) calculations are widely employed to investigate the energetics of reactions involving cyclohexyl acetate, providing critical information on reaction pathways and transition states. For instance, DFT studies have been utilized to understand the mechanism of hydrogenation of this compound to cyclohexanol (B46403) and ethanol (B145695), revealing insights into the roles of different catalytic sites researchgate.netmdpi.comrsc.org. In the context of this compound synthesis, DFT calculations, combined with experimental results, have been used to analyze the catalytic ability of various systems, attributing enhanced performance to synergistic catalysis between charged species researchgate.net.
DFT has also been applied to study the degradation of palladium-acetate dimers, which are relevant as catalytic precursors in coupling reactions, providing insights into the energetics of their degradation pathways chemrxiv.org. Furthermore, theoretical studies employing DFT methods have investigated the kinetics and thermodynamics of aquathermolysis of sulfur-containing oil components, using cyclohexyl phenyl sulfide (B99878) as a model compound, which involves similar cyclohexyl moieties and C-S bond cleavage acs.org. The activation energy for the esterification of cyclohexene (B86901) with acetic acid to produce this compound has been reported to be 60.0 kJ mol⁻¹ researchgate.net. Another study on the production of this compound by the reaction between acetic acid and cyclohexanol using an ion exchange catalyst found an activation energy of 10000 J/g.mole (10 kJ/mol) ijeat.orgresearchgate.netresearchgate.net.
Table 1: Reported Activation Energies for this compound Related Reactions
| Reaction | Catalyst/System | Activation Energy (kJ/mol) | Reference |
| Esterification of cyclohexene + acetic acid | Not specified (apparent Ea) | 60.0 | researchgate.net |
| Esterification of acetic acid + cyclohexanol | Amberlyst-15 (ion exchange catalyst) | 10.0 | ijeat.orgresearchgate.netresearchgate.net |
| Esterification of acetic acid + n-butanol | Sulfuric acid | 36.45 | researchgate.net |
| Esterification of acetic acid + n-butanol | Nitric acid | 23.32 | researchgate.net |
| Esterification of acetic acid + n-butanol | p-Toluenesulfonic acid (p-TSA) | 19.06 | researchgate.net |
Natural Bond Orbital (NBO) and Molecular Orbital Analyses
Natural Bond Orbital (NBO) and Molecular Orbital (MO) analyses are crucial for understanding the electronic structure, bonding characteristics, and charge distribution within molecules, which directly influence their reactivity and stability. While direct studies focusing solely on this compound's NBO and MO analyses were not extensively detailed in the provided search results, these computational techniques are broadly applied to cyclohexyl-containing molecules and organic compounds to gain insights into their electronic properties aip.orgresearchgate.netimperial.ac.uk. For instance, semi-empirical molecular orbital calculations, specifically using the AM1 method, have been performed on a cyclohexyl glucoside to understand its stable conformation and support the existence of the anomeric effect, as well as to determine charge distribution on specific carbon atoms scielo.brscielo.br. NBO analysis, in general, is used to examine stabilization energies from conjugative interactions and charge transfer, and to analyze atomic hybridization and electronic structure aip.orgresearchgate.net. Molecular orbital energies, such as HOMO and LUMO, are also investigated to understand charge transfer within molecules and predict their non-linear optical behavior researchgate.net.
Computational Modeling of Reaction Mechanisms and Catalysis
Computational modeling is instrumental in deciphering complex reaction mechanisms and predicting the performance of catalysts in the synthesis and transformation of this compound.
Transition State Identification and Reaction Pathway Mapping
Computational methods are extensively used to identify transition states and map out detailed reaction pathways, providing a microscopic understanding of chemical transformations. For reactions involving this compound, or its synthesis, these methods help in understanding the energetic landscape and the sequence of elementary steps. For example, the mechanism of the triplet Zimmerman di-π-methane rearrangement, which involves complex organic molecules, has been elucidated through computational studies, including the prediction of reaction rates and kinetic isotope effects acs.org. Computational analysis has also been applied to understand the mechanism of reactions catalyzed by transition metals, such as palladium-catalyzed coupling reactions where palladium acetate dimers act as precursors chemrxiv.org. In the context of cyclohexyl derivatives, computational studies have investigated the diastereofacial selectivity in reactions of substituted cyclohexyl radicals, providing insights into transition state models for additions to alkenes uni-muenchen.de. Furthermore, transition state optimizations using DFT calculations have been performed to understand the origin of enantioselectivity in reactions catalyzed by chiral cyclopropenimines, where cyclohexyl rings are part of the catalyst structure acs.org.
Prediction of Catalytic Activity and Selectivity
Computational chemistry plays a significant role in predicting and understanding catalytic activity and selectivity for reactions involving this compound. Machine learning models, trained on experimental data, can predict the selectivity of catalysts, aiding in the identification of optimal catalysts for specific reactions nih.gov. For instance, in the hydrogenation of this compound to cyclohexanol, computational studies have explored the roles of Cu⁺ and Cu⁰ sites on Cu-based catalysts, providing insights into the reaction mechanism and the superior thermal stability of certain catalysts mdpi.comrsc.org. Computational tools also assist in predicting reaction pathways and potential side reactions to refine synthetic routes for related compounds . The design of experiments (DoE) approaches, often coupled with computational tools, help optimize reaction parameters systematically .
Process Simulation and Optimization Algorithms
Process simulation and optimization algorithms are critical for designing, analyzing, and improving the industrial production of this compound, particularly in complex integrated processes.
The production of this compound often involves reversible reactions, making reactive distillation (RD) a highly advantageous process intensification technique that combines reaction and separation in a single unit researchgate.netacs.orgnih.govresearchgate.net. Computational process simulation software, such as Aspen Plus, is widely used to model and simulate these processes ijeat.orgresearchgate.netresearchgate.netacs.orgnih.govxdhg.com.cnresearchgate.net. For example, a co-production process for cyclohexyl formate (B1220265) and this compound has been simulated using Aspen Plus xdhg.com.cn.
Novel reactive distillation configurations, such as the side-reactor column (SRC) configuration, have been proposed and optimized computationally to overcome thermodynamic limitations in the esterification of cyclohexene with acetic acid to produce this compound researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net. These simulations aim to achieve objectives like minimizing the total annual cost (TAC) acs.orgnih.govresearchgate.netacs.orgresearchgate.net. Optimization methods, such as mixed-integer nonlinear programming (MINLP) based on improved bat algorithms, have been employed to globally optimize these complex processes acs.orgnih.govacs.orgresearchgate.net. The optimized SRC configuration has shown significant cost savings, with reported reductions of approximately 44.81% in TAC compared to traditional reactive distillation processes nih.govacs.orgresearchgate.net.
Table 2: Optimization Results for this compound Production Processes
| Process Configuration | Optimization Objective | Optimization Method | Key Outcome | Reference |
| Side-Reactor Column (SRC) | Minimum Total Annual Cost (TAC) | Mixed-Integer Nonlinear Programming (MINLP) based on Improved Bat Algorithm | 44.81% TAC savings compared to reactive distillation | nih.govacs.orgresearchgate.net |
| Distillation Column with Side Reactors (DCSR) | Reduction of Total Annual Cost (TAC) | Aspen Plus simulation | 18.9% TAC decrease, 8.9% reboiler duty decrease, 42.5% catalyst loading decrease compared to traditional process | researchgate.net |
Process simulations also enable the design of robust control strategies to maintain product purity under various disturbances, such as feed flow rate and composition variations acs.orgnih.gov. Dynamic simulations, built upon steady-state Aspen Plus models, are used for this purpose acs.org. Furthermore, reactive chromatographic reactors have been explored and simulated for process intensification in this compound production, demonstrating higher conversion compared to batch reactors ijeat.orgresearchgate.netresearchgate.net.
Thermodynamic and Kinetic Process Modeling
Thermodynamic and kinetic modeling are essential for the design, analysis, and optimization of chemical processes involving this compound. These models help predict reaction feasibility, equilibrium conditions, and reaction rates under various operational parameters.
Thermodynamic Process Modeling
Thermodynamic properties of this compound and other cyclohexyl esters have been calculated using molecular and spectral data, applying the method of statistical thermodynamics across a temperature range of 100-1000 K. researchgate.net Experimental measurements using a vacuum adiabatic calorimeter have also been conducted to determine the heat capacities and enthalpies of phase transitions for cyclohexyl esters in the condensed state, spanning temperatures from 5 to 320 K. researchgate.net
Key thermodynamic parameters determined for this compound and related esters include:
Glass transition temperatures researchgate.net
Heat capacity jumps accompanying glass transitions researchgate.net
Thermodynamic parameters of fusion of crystalline phases researchgate.net
Molar thermodynamic functions in crystalline, liquid, supercooled liquid, and glassy states researchgate.net
These studies have revealed regular changes in thermodynamic properties within the series of cyclohexyl esters. researchgate.net For the esterification of cyclohexene with acetic acid to produce this compound, the heat of reaction has been determined to be 40 kJ/mol. acs.orgnih.govresearchgate.net Thermodynamic calculation methods are specifically selected and applied to the cyclohexyl formate and this compound esterification systems to ensure accurate modeling. xdhg.com.cn
Table 1: Selected Thermodynamic Parameters for this compound Esterification
| Property | Value | Reaction | Source |
| Heat of Reaction | 40 kJ/mol | Esterification of cyclohexene with acetic acid | acs.orgnih.govresearchgate.net |
| Standard Reaction Enthalpy (Hydrolysis) | 21.85 kJ/mol | Hydrolysis of this compound | researchgate.net |
Kinetic Process Modeling
Kinetic modeling is crucial for understanding the reaction rates and mechanisms involved in the synthesis and hydrolysis of this compound. For the catalytic hydrolysis of this compound, a kinetic study utilizing an ion-exchange resin catalyst (D006) was performed. researchgate.net The Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model, based on activity, was established and its parameters were fitted using a non-linear least-square method. researchgate.net The determined kinetic parameters for the hydrolysis reaction are presented in Table 2. researchgate.net
Table 2: Kinetic Parameters for this compound Hydrolysis (Catalyst: D006 Ion-Exchange Resin)
| Parameter | Value | Unit | Source |
| Pre-exponential Factor | 9.532 × 106 | mol/(g·min) | researchgate.net |
| Activation Energy | 60.94 | kJ/mol | researchgate.net |
| Standard Reaction Enthalpy | 21.85 | kJ/mol | researchgate.net |
Similarly, for the esterification of cyclohexene and acetic acid to synthesize this compound, an LHHW macrokinetics model was established using a sulfonic acid-type styrene (B11656) cation exchange resin catalyst. researchgate.net This esterification reaction is exothermic, with a standard reaction enthalpy of -40.51 kJ/mol. researchgate.net The kinetic parameters for this esterification are summarized in Table 3. researchgate.net
Table 3: Kinetic Parameters for this compound Esterification (Catalyst: Sulfonic Acid-Type Styrene Cation Exchange Resin)
| Parameter | Value | Unit | Source |
| Pre-exponential Factor | 5.33 × 109 | L2/(mol·g·min) | researchgate.net |
| Activation Energy | 93.06 | kJ/mol | researchgate.net |
| Standard Reaction Enthalpy | -40.51 | kJ/mol | researchgate.net |
Another study on the production of this compound from acetic acid and cyclohexanol, using Amberlyst-15 ion exchange catalyst, reported an activation energy of 10000 J/g.mole (10 kJ/mol). researchgate.net
Advanced Optimization Methods for Industrial Scale-Up
Advanced optimization methods are critical for enhancing the efficiency, economic viability, and sustainability of industrial-scale production of this compound. These methods address challenges such as thermodynamic limitations and energy consumption.
A novel side-reactor column (SRC) configuration has been proposed for the production of this compound via the esterification of cyclohexene with acetic acid. acs.orgnih.govresearchgate.net This configuration is designed to overcome thermodynamic restrictions inherent in traditional reactive distillation (RD) processes and to avoid the need for high-pressure steam. acs.orgnih.govresearchgate.net The SRC setup also provides ample space for catalyst loading, facilitating easier catalyst replacement and maintenance. researchgate.net
For the global optimization of the SRC configuration, a mixed-integer nonlinear programming (MINLP) method, enhanced by an improved bat algorithm, has been employed. acs.orgnih.govresearchgate.netacs.org This optimization strategy has demonstrated significant economic benefits, with the optimized SRC configuration saving approximately 44.81% of the total annual cost (TAC) compared to the reactive distillation process. researchgate.netacs.org
Table 4: Cost Comparison of this compound Production Configurations
| Configuration | Total Annual Cost (TAC) Savings vs. RD | Source |
| Side-Reactor Column (SRC) | ~44.81% | researchgate.netacs.org |
A key advantage of the SRC configuration is its ability to provide independent operating conditions for reaction and separation, which simplifies industrial scale-up and leads to a notable increase in production capacity. acs.orgnih.govresearchgate.net For instance, the SRC configuration allows the non-reactive distillation column to operate at 0.7 atm, while the reaction in the side reactor can proceed at 25 atm. nih.govresearchgate.net
Furthermore, dynamic control studies have been conducted on the optimized SRC process. Dual-point temperature and temperature-composition control structures have been proposed to effectively manage disturbances in feed flow rate and composition. researchgate.netacs.org The temperature-composition control structure has shown superior performance in maintaining product purity, which is vital for industrial applications. researchgate.netacs.org
Beyond traditional process optimization, rapid optimization of reaction conditions has been achieved using continuous flow microwave reactors. This approach, employing a "9+4+1 method" for comprehensive reaction analysis, has been successfully applied to the acetylation of cyclohexyl alcohol. nii.ac.jp This method yielded this compound with 97-99% yield and demonstrated excellent productivity, exceeding 8,983 g/day (equivalent to 3.3 tons/year) even with a desktop-sized reaction system. nii.ac.jp
Cyclohexyl Acetate Derivatives and Analogues in Chemical Research
Synthesis and Structural Diversity of Cyclohexyl Acetate (B1210297) Isomers
The synthesis of cyclohexyl acetate primarily involves the esterification of cyclohexanol (B46403) (PubChem CID: 7966) and acetic acid (PubChem CID: 176). This reaction can be optimized through techniques such as reactive distillation to enhance conversion rates and reduce costs. Conversely, this compound can undergo hydrolysis to yield cyclohexanol and acetic acid, typically requiring an acidic catalyst. uni.lu
The cyclohexyl ring structure allows for the existence of stereoisomers, particularly cis- and trans-isomers, when substituents are present on the ring. This structural diversity is crucial in determining the properties and applications of this compound derivatives. For instance, in commercial fragrances like woody acetate (4-(tert-butyl)this compound, PubChem CID: 36081) and leather cyclohexanol (4-isopropylcyclohexanol, PubChem CID: 20739), the cis-isomers are often more potent odorants than their trans counterparts. However, classical synthetic routes frequently favor the formation of the less odorous trans-isomers. ontosight.aiwikipedia.orgthegoodscentscompany.com
Recent advancements in synthesis have focused on stereoselective approaches to obtain the desired isomers with high purity. Continuous-flow biocatalytic processes, employing commercial alcohol dehydrogenases (ADHs), have been developed to produce cis-4-alkylcyclohexanols through the stereoselective reduction of corresponding ketones. To complete the synthesis of cis-woody acetate, enzymatic acetylation using catalysts like Candida antarctica A (CALA) has been successfully implemented. This integrated approach allows for the production of cis-isomers with high diastereoisomeric purity, addressing the limitations of traditional methods. ontosight.aiwikipedia.org
The structural variations and their impact on properties are summarized in the table below:
| Compound Name | Key Structural Feature | Notable Property/Application | Isomeric Preference (if applicable) |
| This compound | Ester | Fragrance, solvent, chemical intermediate | N/A |
| 4-(tert-butyl)this compound (Woody Acetate) | tert-butyl group on cyclohexyl ring | Woody and fruity fragrance in perfumery, especially the cis-isomer | Cis-isomer preferred for odor |
| 4-isopropylcyclohexanol (Leather Cyclohexanol) | Isopropyl group on cyclohexyl ring | Functional perfumery applications | Cis-isomer more potent odorant |
| [1-methyl-1-(4-methylcyclohexyl)ethyl] acetate | Methyl and 4-methylcyclohexyl groups | Structural diversity, potential in perfumery and flavoring | Isomers exhibit varied properties |
This compound as a Precursor to Pharmaceutical and Agrochemical Intermediates
This compound holds significant value as a chemical intermediate in the production of various pharmaceuticals and agrochemicals. Its versatility stems from the reactivity of its functional groups and the stability of the cyclohexyl ring. uni.lu
One notable application is its role in the synthesis of caprolactam (PubChem CID: 7768) and adipic acid (PubChem CID: 196). These compounds are crucial organic chemical raw materials used in the production of ε-caprolactam and adipic acid, which are precursors for Nylon 6 and other polymers. The hydrogenation of this compound to cyclohexanol (PubChem CID: 7966) is a key step in this pathway, with advanced catalytic systems like Cu/MgO/Al2O3 catalysts demonstrating high conversion rates and selectivity. wikidata.org
Beyond these industrial polymers, cyclohexyl-containing structures are integral to the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemical products. For instance:
Pharmaceutical Intermediates : 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (PubChem CID: 97700) and its esters are important intermediates for pharmaceutical products such as oxybutynin, a therapeutic agent for pollakiuria. The synthesis of these compounds can involve reactions between cyclohexene (B86901) and benzoylformic acid ester. mims.com Another example is Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, which serves as a key intermediate in the synthesis of antipsychotic agents like cariprazine. cenmed.com
Agrochemical Intermediates : While this compound itself is a precursor, related cyclohexyl compounds like cyclohexylamine (B46788) (PubChem CID: 15773) are directly utilized as building blocks for agrochemicals, including herbicides, fungicides, and insecticides. These compounds serve as precursors or intermediates for active ingredients that protect crops. zellbio.eu
The table below highlights some key compounds derived from or related to this compound in these industries:
| Precursor/Intermediate | End Product/Application | PubChem CID |
| This compound | Caprolactam, Adipic acid (via Cyclohexanol) | 12146 |
| Cyclohexanol | Nylon intermediates, plasticizers | 7966 |
| 2-cyclohexyl-2-hydroxy-2-phenylacetic acid | Oxybutynin (pharmaceutical) | 97700 |
| Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | Antipsychotic agents (e.g., cariprazine) | N/A |
| Cyclohexylamine | Herbicides, fungicides, insecticides (agrochemicals), pharmaceuticals | 15773 |
Investigation of Functionally Modified this compound Analogues
Chemical research extensively explores functionally modified this compound analogues to enhance their properties or discover new applications. These modifications often involve altering the cyclohexyl ring or the acetate group with various substituents, leading to compounds with tailored functionalities.
In medicinal chemistry, the cyclohexyl moiety is a common structural feature in many biologically active compounds. Research on vinblastine (B1199706) (PubChem CID: 13342) analogues, for instance, includes a 15′/20′ cis-fused cyclohexyl analogue. Modifications at the C20′ ethyl site of vinblastine, including the incorporation of cyclic alkyl groups, have been investigated to understand their impact on tubulin binding affinity and cell growth inhibition potency. fishersci.ca Similarly, the synthesis of (−)-englerin A (PubChem CID: 46242512) analogues has explored substituting the original isopropyl motif with cyclohexyl, phenyl, and cyclopropyl (B3062369) moieties, leading to derivatives with broad structural diversity and promising activity against renal cancer cell lines. fishersci.com
In the field of nucleic acid therapeutics, the investigation of Locked Nucleic Acid (LNA) analogues has included cyclohexyl PNA (Peptide Nucleic Acid) as a modification to improve antisense activity. These studies utilize computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand the structural and functional significance of such modifications. wikipedia.org
Furthermore, research into STAT3 inhibitors, such as BP-1-102 (PubChem CID: 53388144), involves the design and synthesis of analogues with modified hydrophobic fragments, including cyclohexyl groups. These modifications aim to optimize cytotoxic activity and STAT3 inhibition, demonstrating the critical role of the cyclohexyl moiety in influencing biological efficacy. sciensage.info
The use of cyclohexyl-containing structures extends to the development of nerve agent analogues for research purposes. For example, cyclohexyl methylphosphonate (B1257008) (PubChem CID: 574009) and its derivatives are employed as model compounds to study their interaction with enzymes like human butyrylcholinesterase, providing insights into their functional properties. ontosight.ainih.govfishersci.cauni.lu
These research findings underscore the significant interest in functionally modified this compound analogues, driven by their potential to yield compounds with improved efficacy, selectivity, and diverse applications across various scientific disciplines.
Environmental Transformation Pathways of Cyclohexyl Acetate
Biodegradation by Microbial Communities
The breakdown of cyclohexyl acetate (B1210297) by microbial communities plays a role in its environmental attenuation. Esters, in general, are recognized for their susceptibility to biodegradation in environmental settings.
Identification of Key Microbial Species and Metabolic Routes
In the context of microbial degradation, acetates are generally expected to be readily biodegradable uni.luepa.gov. Research indicates the involvement of microorganisms such as Pseudomonas aeruginosa in the biodegradation of cyclohexyl acetate fishersci.at. While the general biodegradability of acetates is established, detailed metabolic routes specifically for the biodegradation of this compound by identified microbial species, including Pseudomonas aeruginosa, are not extensively documented in the current literature. The primary degradation products of this compound via hydrolysis are cyclohexanol (B46403) and acetic acid fishersci.at.
Factors Influencing Biodegradation Efficiency
Specific factors influencing the biodegradation efficiency of this compound are not detailed in the available information. However, as with most microbial degradation processes, factors such as substrate concentration, temperature, pH, nutrient availability, and the presence of adapted microbial populations would generally influence the rate and extent of biodegradation.
Abiotic Environmental Degradation Processes
Abiotic processes, particularly photolytic transformation in the atmosphere and hydrolytic reactions in aquatic environments, also contribute to the environmental degradation of this compound.
Photolytic Transformation in Atmospheric Conditions
In the ambient atmosphere, this compound is expected to exist solely in the vapor phase, given its vapor pressure of 11 mm Hg at 25 °C uni.luepa.gov. Its primary atmospheric degradation pathway involves the reaction with photochemically-produced hydroxyl radicals uni.luepa.gov. The rate constant for this vapor-phase reaction with hydroxyl radicals has been estimated at 1.2 x 10⁻¹¹ cm³/molecule-sec at 25 °C uni.luepa.gov. This reaction results in an estimated atmospheric half-life of approximately 1.4 days, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³ uni.luepa.gov.
Table 1: Atmospheric Degradation Parameters of this compound
| Parameter | Value | Conditions / Notes | Source |
| Atmospheric State | Solely vapor phase | Vapor pressure 11 mm Hg at 25 °C | uni.luepa.gov |
| Primary Degradation Process | Reaction with hydroxyl radicals | Photochemically-produced | uni.luepa.gov |
| Hydroxyl Radical Rate Constant | 1.2 x 10⁻¹¹ cm³/molecule-sec | Estimated at 25 °C | uni.luepa.gov |
| Atmospheric Half-life (OH reaction) | 1.4 days | Assuming 5 x 10⁵ OH radicals/cm³ | uni.luepa.gov |
Hydrolytic Fate in Aquatic Environments
This compound can undergo hydrolysis, yielding cyclohexanol and acetic acid fishersci.at. This reaction typically requires an acidic catalyst to facilitate the nucleophilic substitution mechanism, where water acts as a nucleophile fishersci.at. However, hydrolysis is generally not considered an important environmental degradation process for this compound under typical conditions epa.gov. An estimated base-catalyzed second-order hydrolysis rate constant is 3.0 x 10⁻² L/mol-sec uni.luepa.gov. This corresponds to estimated hydrolysis half-lives of 7.3 years at a pH of 7 and 270 days (approximately 0.74 years) at a pH of 8 uni.luepa.gov. The rate of hydrolysis can be influenced by pH, with slower rates observed at higher pH values.
Table 2: Hydrolytic Degradation Parameters of this compound
| Parameter | Value | Conditions / Notes | Source |
| Hydrolysis Products | Cyclohexanol, Acetic acid | fishersci.at | |
| Base-catalyzed Hydrolysis Rate Constant | 3.0 x 10⁻² L/mol-sec | Estimated | uni.luepa.gov |
| Hydrolysis Half-life (pH 7) | 7.3 years | Estimated | uni.luepa.gov |
| Hydrolysis Half-life (pH 8) | 270 days | Estimated | uni.luepa.gov |
Environmental Partitioning and Transport Modeling
The environmental partitioning and transport of this compound are influenced by its physicochemical properties, determining its distribution among air, water, soil, and sediment compartments.
This compound has an estimated octanol-water partition coefficient (log Kow) of 2.64 uni.luepa.gov and a water solubility of 0.2 g/100ml at 20 °C, indicating it is slightly soluble in water epa.govfishersci.at. Its estimated soil organic carbon-water (B12546825) partition coefficient (Koc) is 650 uni.luepa.gov, suggesting low mobility in soil uni.luepa.gov. Adsorption to organic matter in soil is expected to attenuate its volatilization from soil surfaces uni.lu.
Volatilization is considered an important fate process for this compound from both water and moist soil surfaces uni.luepa.gov. The estimated Henry's Law constant of 1.2 x 10⁻⁴ atm-cu m/mole supports this uni.luepa.gov. Based on this constant, estimated volatilization half-lives from a model river (1 m deep) and a model lake (1 m deep) are approximately 12 hours and 7.4 days, respectively uni.luepa.gov. For a 2-meter deep model pond, the volatilization half-life is estimated at about 5.7 days without considering adsorption, which increases to 17 days when maximum adsorption is considered uni.lu. Adsorption to suspended solids and sediment in the water column is expected to further attenuate the volatilization process uni.lu.
The potential for bioconcentration in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 22 uni.luepa.gov.
Table 3: Key Environmental Fate Parameters of this compound
| Parameter | Value | Conditions / Notes | Source |
| Vapor Pressure | 11 mm Hg (1.46 kPa) | At 25 °C | uni.luepa.gov |
| Water Solubility | 0.2 g/100ml | At 20 °C (slightly soluble) | epa.govfishersci.at |
| Henry's Law Constant | 1.2 x 10⁻⁴ atm-cu m/mole | Estimated | uni.luepa.gov |
| Log Octanol-Water Partition Coeff. (Log Kow) | 2.64 | Estimated | uni.luepa.gov |
| Soil Organic Carbon-Water Partition Coeff. (Koc) | 650 | Estimated (low mobility in soil) | uni.luepa.gov |
| Bioconcentration Factor (BCF) | 22 | Estimated (low potential for bioconcentration) | uni.luepa.gov |
Q & A
Q. What are the recommended methods for synthesizing cyclohexyl acetate in laboratory settings?
this compound is typically synthesized via acid-catalyzed esterification of cyclohexanol with acetic acid. Sulfuric acid (H₂SO₄) is commonly used as a homogeneous catalyst. Key parameters include:
- Molar ratio : A 1:1 molar ratio of cyclohexanol to acetic acid, with excess acetic acid to drive equilibrium toward ester formation.
- Temperature : Reflux conditions (~120–140°C) to accelerate reaction kinetics.
- Catalyst loading : 1–5 wt% H₂SO₄ relative to reactants. Post-reaction, purification involves neutralization, distillation (boiling point: 172–173°C), and solvent removal. Characterization can be performed via FT-IR (C=O stretch at ~1740 cm⁻¹) and GC-MS .
Table 1 : Physico-chemical properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₄O₂ | |
| Boiling point | 172–173°C | |
| Density (25°C) | 0.966 g/mL | |
| LogP (octanol/water) | 1.9 |
Q. How can researchers validate the purity of this compound in synthetic samples?
Purity assessment requires a combination of analytical techniques:
- Gas Chromatography (GC) : Quantify residual reactants (cyclohexanol, acetic acid) and byproducts.
- NMR Spectroscopy : ¹H NMR peaks at δ 4.7–5.0 ppm (cyclohexyl-OAc) and δ 2.0 ppm (acetate methyl group).
- Polarimetry : For chiral variants (if applicable), measure optical rotation.
- Elemental Analysis : Confirm C/H/O ratios match theoretical values (C: 67.58%, H: 9.92%, O: 22.50%) .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of this compound hydrolysis to cyclohexanol?
Hydrolysis of this compound to cyclohexanol (C₆H₁₁OH) competes with pyrolysis to cyclohexene (C₆H₁₀). Selectivity depends on:
- Catalyst type : Solid acids (e.g., HZSM-5, heteropolyacids) minimize side reactions compared to homogeneous acids .
- Temperature : Below 100°C suppresses pyrolysis; at 130°C, pyrolysis dominates unless polar solvents (e.g., ionic liquids) stabilize intermediates .
- Acid strength : Dual-SO₃H-functionalized heteropolyacids (e.g., [Bis-Bs-BDMAEE]HPMo₁₂O₄₀) achieve >90% conversion and >94% selectivity for cyclohexanol at 130°C .
Table 2 : Catalyst performance in this compound hydrolysis.
| Catalyst | Conversion (%) | Selectivity (%) | Conditions | Source |
|---|---|---|---|---|
| HZSM-5 | 63.4 | 26.9 (cyclohexanol) | 130°C, 6 hr | |
| [Bis-Bs-BDMAEE]HPMo₁₂O₄₀ | 90.56 | 94.86 | 130°C, 4 hr |
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Animal studies indicate this compound has stronger narcotic effects than amyl acetate, but human toxicity data are limited . To address discrepancies:
- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity (LD₅₀: 4.5 g/kg in rats ).
- Volatility correction : Account for low vapor pressure (0.966 g/mL at 25°C ) when extrapolating animal inhalation data to human exposure.
- Metabolite tracking : Monitor urinary metabolites (e.g., cyclohexanol glucuronide) in controlled exposure studies .
Q. How can computational modeling optimize this compound’s solvent properties for polymer applications?
Molecular dynamics (MD) simulations and COSMO-RS predict solvent-polymer interactions:
- LogP (1.9) : Indicates moderate hydrophobicity, suitable for dissolving non-polar resins .
- TPSA (Topological Polar Surface Area) : Estimated at <90 Ų, enabling membrane permeability in drug-polymer composites .
- Solubility parameters : Match Hansen parameters (δD, δP, δH) of target polymers (e.g., polyesters) to minimize phase separation .
Methodological Considerations
Q. What protocols mitigate pyrolysis during this compound hydrolysis studies?
- Low-temperature reactors : Use batch reactors with precise temperature control (<100°C) to suppress cyclohexene formation .
- Polar solvents : Ionic liquids (e.g., (HSO₃bmim)HSO₄) stabilize carbocation intermediates, reducing pyrolysis .
- In situ monitoring : Online GC or Raman spectroscopy tracks real-time product ratios .
Q. How should researchers design kinetic studies for this compound reactions?
- Rate law determination : Use pseudo-first-order conditions with excess acetic acid in esterification.
- Activation energy : Calculate via Arrhenius plots (e.g., acetolysis activation energy ~80 kJ/mol ).
- Isotopic labeling : ¹³C-labeled acetic acid traces ester bond cleavage in hydrolysis .
Data Contradiction Analysis
Q. Why do some studies report cyclohexanol as the sole hydrolysis product, while others observe cyclohexene?
Discrepancies arise from reaction conditions:
- Temperature : Studies at 80°C report only cyclohexanol, while ≥130°C promotes pyrolysis to cyclohexene .
- Catalyst stability : Leaching of active sites in reused catalysts alters selectivity .
- Acid strength : Weak acids (e.g., Amberlyst-15) favor hydrolysis, while strong acids accelerate elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
